molecular formula C9H7ClFNO B3002965 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile CAS No. 1000540-93-1

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile

Cat. No.: B3002965
CAS No.: 1000540-93-1
M. Wt: 199.61
InChI Key: FQNCSDFMBYXPBZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol . It is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with an acetonitrile group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde with a suitable cyanide source under basic conditions. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups allows it to bind to various enzymes and receptors, modulating their activity. The acetonitrile group can also participate in nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)acetonitrile
  • 2-(3-Fluoro-4-methoxyphenyl)acetonitrile
  • 2-(3-Chloro-5-fluorophenyl)acetonitrile

Uniqueness

2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile is unique due to the combination of chloro, fluoro, and methoxy substituents on the phenyl ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCSDFMBYXPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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